molecular formula C6H5FSe B14276151 Benzeneselenenyl fluoride CAS No. 129803-02-7

Benzeneselenenyl fluoride

Cat. No.: B14276151
CAS No.: 129803-02-7
M. Wt: 175.07 g/mol
InChI Key: SFLZAGHDDSMQPE-UHFFFAOYSA-N
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Description

Benzeneselenenyl fluoride is an organoselenium compound with the molecular formula C6H5SeF. It is known for its unique reactivity and has been utilized in various organic synthesis processes. The compound is characterized by the presence of a selenium-fluorine bond, which imparts distinct chemical properties.

Preparation Methods

Benzeneselenenyl fluoride can be synthesized through several methods. One common approach involves the reaction of silver(I) fluoride with benzeneselenenyl bromide in dichloromethane under ultrasound irradiation . This method generates this compound in situ, which can then be used for further reactions. Another method involves the use of gold-catalyzed hydrofluorination of internal alkynes .

Chemical Reactions Analysis

Benzeneselenenyl fluoride undergoes various types of chemical reactions, including:

    Electrophilic Addition: It reacts with alkynes to form 2-fluoro-1-alkenyl phenyl selenides.

    Substitution Reactions: The selenium-fluorine bond can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The selenium center can undergo oxidation and reduction reactions, altering the oxidation state of selenium.

Common reagents used in these reactions include silver(I) fluoride, benzeneselenenyl bromide, and gold catalysts. The major products formed from these reactions are typically fluoroalkyl selenides and alkenyl fluorides .

Scientific Research Applications

Benzeneselenenyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzeneselenenyl fluoride involves the electrophilic addition to unsaturated carbon-carbon bonds. The selenium-fluorine bond acts as an electrophile, facilitating the addition to alkynes and alkenes. The molecular targets include the carbon-carbon triple and double bonds, leading to the formation of fluoroalkyl selenides .

Comparison with Similar Compounds

Benzeneselenenyl fluoride can be compared with other similar compounds such as:

    Benzeneselenenyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.

    Benzeneselenenyl Bromide: Used as a precursor in the synthesis of this compound.

    Phenylselenyl Fluoride: Another organoselenium compound with similar reactivity but different substituents.

The uniqueness of this compound lies in its selenium-fluorine bond, which imparts distinct reactivity compared to its chlorine and bromine analogs .

Properties

CAS No.

129803-02-7

Molecular Formula

C6H5FSe

Molecular Weight

175.07 g/mol

IUPAC Name

phenyl selenohypofluorite

InChI

InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H

InChI Key

SFLZAGHDDSMQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]F

Origin of Product

United States

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